2-[2-(4-Chloro-1H-pyrazol-1-yl)-1-methylethyl]-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride
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Description
2-[2-(4-Chloro-1H-pyrazol-1-yl)-1-methylethyl]-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C11H13Cl2N3O2S and its molecular weight is 322.2 g/mol. The purity is usually 95%.
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Biological Activity
2-[2-(4-Chloro-1H-pyrazol-1-yl)-1-methylethyl]-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride is a heterocyclic compound with potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula: C11H13ClN3O2S
- Molecular Weight: 292.75 g/mol
- IUPAC Name: this compound
The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. The thiazole and pyrazole moieties are known to influence enzyme inhibition, receptor binding, and modulation of signaling pathways.
Key Mechanisms:
- Enzyme Inhibition: The compound has shown potential in inhibiting specific enzymes that are crucial in cancer cell proliferation.
- Apoptosis Induction: Studies indicate that it can trigger apoptosis in cancer cells through intrinsic pathways, enhancing its anticancer properties.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxic Effects on Cancer Cell Lines
Cell Line | IC50 (µM) | Reference |
---|---|---|
MCF-7 (Breast Cancer) | 5.6 | |
U-937 (Acute Monocytic Leukemia) | 3.8 | |
CEM (T-Acute Lymphoblastic Leukemia) | 4.2 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it possesses moderate antibacterial activity against gram-positive bacteria.
Table 2: Antimicrobial Activity
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 32 | |
Escherichia coli | 64 |
Case Studies
A recent study investigated the effects of this compound on human breast adenocarcinoma cells (MCF-7). The results demonstrated that treatment with the compound led to a dose-dependent reduction in cell viability and increased apoptosis markers such as caspase activation and PARP cleavage.
Study Overview:
- Objective: To evaluate the anticancer effects of the compound on MCF-7 cells.
- Methodology: MCF-7 cells were treated with varying concentrations of the compound for 24 hours.
Findings:
The study found that at an IC50 concentration of 5.6 µM, there was a significant increase in apoptotic cells as indicated by flow cytometry analysis.
Properties
IUPAC Name |
2-[1-(4-chloropyrazol-1-yl)propan-2-yl]-4-methyl-1,3-thiazole-5-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O2S.ClH/c1-6(4-15-5-8(12)3-13-15)10-14-7(2)9(18-10)11(16)17;/h3,5-6H,4H2,1-2H3,(H,16,17);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMHUASXXMPYCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C(C)CN2C=C(C=N2)Cl)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1431965-32-0 |
Source
|
Record name | 5-Thiazolecarboxylic acid, 2-[2-(4-chloro-1H-pyrazol-1-yl)-1-methylethyl]-4-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1431965-32-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.